molecular formula C12H11NO2S B1444040 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione CAS No. 1379811-76-3

1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione

Cat. No. B1444040
M. Wt: 233.29 g/mol
InChI Key: BLBPASCAJYMJNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Scientific Research Applications

Structural and Thermal Properties

1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione derivatives have been synthesized and studied for their structural and thermal properties. For example, various cyano-substituted azoderivatives of β-diketones have shown high thermal stability with distinct phase transition peaks, revealing potential applications in materials science (Mahmudov et al., 2011).

Antimicrobial Activity

Compounds containing the 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione moiety have been explored for their antimicrobial properties. Notably, various pyrazolinones and pyrazoles with a benzothiazole moiety have been synthesized and shown promising antimicrobial activity, indicating their potential use in pharmaceuticals (Amir et al., 2012).

Catalytic Activity

These compounds have also been investigated for their catalytic activity. A study demonstrated the catalytic potential of a new copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione in cyclohexane and benzyl alcohol oxidations, underscoring their relevance in catalytic processes (Mahmudov et al., 2010).

Chemical Synthesis and Characterization

In chemical synthesis, these compounds serve as intermediates for various reactions. For instance, the synthesis of 3-(4-(bromomethyl)-1,3-dithiolan-2-ylidene)pentane-2,4-dione from pentane-2,4-dione and its subsequent reactions have been explored, expanding the repertoire of synthetic chemistry (Zhang Li-jian, 2006).

Molecular Docking and Biological Activity

Studies involving molecular docking and assessment of biological activity have been conducted, suggesting these compounds' potential in bioactive molecule development. For instance, novel 1,4-naphthoquinone derivatives and their metal complexes have been synthesized, characterized, and evaluated for their antibacterial activity, indicating their biomedical applications (Ekennia et al., 2018).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8(14)6-9(15)7-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBPASCAJYMJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279702
Record name 2,4-Pentanedione, 1-(2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione

CAS RN

1379811-76-3
Record name 2,4-Pentanedione, 1-(2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentanedione, 1-(2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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